N-(4-fluorobenzylidene)-4-nitroaniline chemical structure and properties
N-(4-fluorobenzylidene)-4-nitroaniline chemical structure and properties
An In-depth Technical Guide to N-(4-fluorobenzylidene)-4-nitroaniline: Structure, Synthesis, and Therapeutic Potential
Introduction: The Significance of Schiff Bases in Modern Chemistry
Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, represent a cornerstone of modern medicinal and materials chemistry. First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone. The versatility of the imine bond, combined with the vast possibilities for substitution on the flanking aryl rings, allows for the fine-tuning of electronic, steric, and physicochemical properties. This adaptability has led to their exploration in a multitude of fields, including as ligands in coordination chemistry, as corrosion inhibitors, and, most notably, as scaffolds for biologically active agents with antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
This guide focuses on a specific, promising member of this class: N-(4-fluorobenzylidene)-4-nitroaniline . This molecule uniquely combines three key pharmacophores: the core benzylideneaniline framework, an electron-withdrawing nitro group (-NO₂) on the aniline ring, and a halogen (fluoro, -F) substituent on the benzylidene ring. The nitro group is a well-established feature in many therapeutic agents and is known to influence biological activity through its electronic effects and potential for bioreduction.[2] The fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target enzymes. The strategic combination of these features makes N-(4-fluorobenzylidene)-4-nitroaniline a compound of significant interest for researchers in drug discovery and development.
Section 1: Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is fundamental to all subsequent research. The key identifiers and structural details for N-(4-fluorobenzylidene)-4-nitroaniline are summarized below.
Key Identifiers
| Property | Value | Source(s) |
| IUPAC Name | (E)-1-(4-fluorophenyl)-N-(4-nitrophenyl)methanimine | N/A |
| CAS Number | 3489-09-6 | |
| Molecular Formula | C₁₃H₉FN₂O₂ | |
| Molecular Weight | 244.22 g/mol | |
| SMILES String | [O-]c1ccc(cc1)\C=N\c2ccc(F)cc2 | |
| InChI Key | UEWFWADWOAOYFA-OQLLNIDSSA-N |
Molecular Structure Diagram
The structure consists of a central imine bond linking a 4-nitrophenyl group to a 4-fluorobenzylidene group. The (E)-configuration, where the two aromatic rings are on opposite sides of the C=N double bond, is generally the more stable isomer.
Caption: Molecular structure of N-(4-fluorobenzylidene)-4-nitroaniline.
Section 2: Synthesis and Characterization
The synthesis of N-(4-fluorobenzylidene)-4-nitroaniline is a straightforward and high-yielding process, making it an accessible target for laboratory investigation.
Synthesis Protocol: Acid-Catalyzed Condensation
The most common method for synthesizing this class of Schiff bases is the condensation reaction between the corresponding aldehyde and amine.[3] The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic aldehyde carbon, followed by dehydration to form the imine.
Rationale: Ethanol is a common solvent as it effectively dissolves the reactants while allowing for easy removal post-reaction. A catalytic amount of glacial acetic acid is used to protonate the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the rate of nucleophilic attack by the amine.
Experimental Protocol:
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Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-nitroaniline (1.38 g, 10 mmol) in 30 mL of absolute ethanol. Stir until fully dissolved, warming gently if necessary.
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Aldehyde Addition: To the stirred solution, add 4-fluorobenzaldehyde (1.24 g, 1.07 mL, 10 mmol) in a single portion.
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Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
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Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
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Filtration: Collect the resulting yellow solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
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Purification: The crude product can be further purified by recrystallization from ethanol to yield a crystalline solid.[3]
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Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Caption: General workflow for the synthesis of N-(4-fluorobenzylidene)-4-nitroaniline.
Spectroscopic Characterization
Structural confirmation is achieved through standard spectroscopic techniques.
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Fourier-Transform Infrared (FTIR) Spectroscopy: Analysis of the product's IR spectrum should confirm the key transformations.
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Appearance of C=N Stretch: A characteristic peak for the imine (azomethine) group is expected in the 1625-1600 cm⁻¹ region.
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Disappearance of Reactant Peaks: The C=O stretching peak from 4-fluorobenzaldehyde (around 1700 cm⁻¹) and the N-H stretching peaks from the primary amine of 4-nitroaniline (around 3300-3500 cm⁻¹) should be absent in the final product spectrum.
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Persistence of NO₂ Peaks: Strong asymmetric and symmetric stretching bands for the nitro group are expected around 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹, respectively.[4][5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The most diagnostic signal is the singlet for the azomethine proton (-CH=N-), which is expected to appear downfield, typically in the range of δ 8.3-8.6 ppm.[6] The aromatic protons will appear as a series of doublets and multiplets between δ 7.0-8.4 ppm. The integration of these signals should correspond to the 9 protons in the molecule (1 azomethine, 8 aromatic).
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¹³C NMR: The carbon of the azomethine group (-C=N-) will show a characteristic signal around δ 155-165 ppm.[6] The remaining signals will correspond to the aromatic carbons.
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Section 3: Potential Applications in Drug Development
The structural motifs within N-(4-fluorobenzylidene)-4-nitroaniline suggest a range of potential biological activities, making it a compelling candidate for further investigation in drug discovery programs.
Rationale for Biological Activity
The therapeutic potential of this compound is derived from the synergistic or additive effects of its constituent parts:
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Azomethine Linkage (-CH=N-): This group is a key pharmacophore in many biologically active compounds. It is believed that the planarity and electron density of the imine bond are crucial for binding to biological targets like enzymes or cellular receptors.[7]
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Nitro Group (-NO₂): The strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the entire molecule, affecting its receptor binding and cell permeability. It is a known feature in various antimicrobial and anticancer agents.[1][2]
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Fluoro Substituent (-F): The introduction of fluorine can enhance lipophilicity, improve metabolic stability by blocking sites of oxidation, and increase binding affinity through favorable electrostatic interactions with protein targets.
Caption: Relationship between structural features and potential biological activities.
Areas for Investigation
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Antimicrobial Activity: Studies on various N-benzylidene-4-nitroaniline derivatives have demonstrated significant antibacterial and antifungal activity.[3] The mechanism is often attributed to the compound's ability to interfere with microbial cell wall synthesis or other essential metabolic pathways. N-(4-fluorobenzylidene)-4-nitroaniline should be screened against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
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Anticancer Activity: The benzylideneaniline scaffold is present in numerous compounds with cytotoxic effects against various cancer cell lines.[1] The combined electronic effects of the nitro and fluoro groups could lead to potent antiproliferative activity. Initial investigations would involve cytotoxicity assays (e.g., MTT assay) against a panel of human cancer cell lines.
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Enzyme Inhibition: Schiff bases are known to be effective inhibitors of various enzymes. For instance, N-benzylidene-4-nitroaniline has been shown to inhibit human carbonic anhydrase (hCA) isoenzymes I and II.[8] Given the role of these enzymes in various pathologies, this represents another promising avenue for research.
References
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Thirunarayanan, G., et al. (2020). Synthesis and pharmacological evaluation of some benzylidene-4-nitroanilines. Ovidius University Annals of Chemistry, 31(1), 55-59. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC. Available at: [Link]
-
Celik, H., & Babagil, A. (2018). Microwave-assisted synthesis of N-benzylidene-4-fluoroaniline and N-benzylidene-4-Nitroaniline and their inhibitory activities on hCA isoenzymes. Fresenius Environmental Bulletin, 27(7), 4469-4482. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-benzyl-4-nitroaniline. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information: Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. RSC. Available at: [Link]
-
Wikipedia. (n.d.). 4-Nitroaniline. Available at: [Link]
-
SpectraBase. (n.d.). 4-Fluoro-N-(4-fluorobenzylidene)aniline [FTIR]. Available at: [Link]
-
PrepChem. (n.d.). Preparation of 4-nitroaniline. Available at: [Link]
-
Rasayan Journal of Chemistry. (2023). N-BENZYLIDENE - 4 -NITROANILINE SCHIFF BASE COMPOUND CORROSION INHIBITION MILD STEEL IN ACIDIC MEDIA. Available at: [Link]
-
Bennett, J. S., et al. (n.d.). Web Supplement: Ethyl lactate as a tunable solvent for greener synthesis of aryl aldimines. Available at: [Link]
-
ChemIQSoc. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline. Available at: [Link]
-
Taylor & Francis. (n.d.). 4-Nitroaniline – Knowledge and References. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). p-Nitroaniline. NIST WebBook. Available at: [Link]
-
Chegg. (2020). Solved Sample name: p-nitroaniline NMR solvent: 1H NMR. Available at: [Link]
